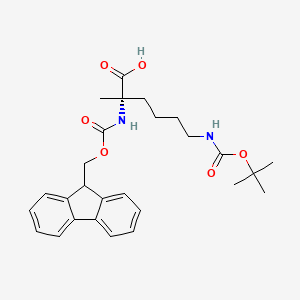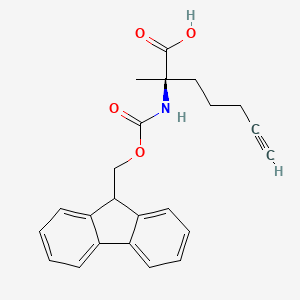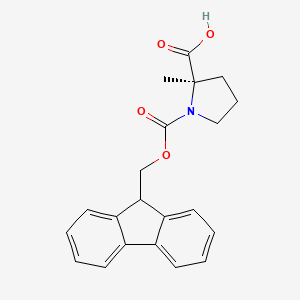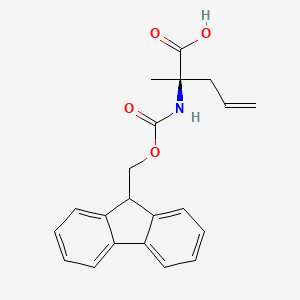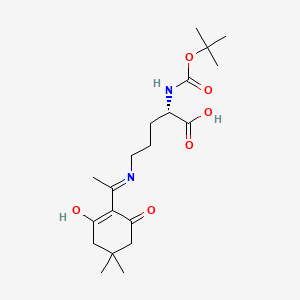
Boc-Orn(Dde)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-Orn(Dde)-OH, also known as Boc-D-Ornithine, is an amino acid derivative that has been widely used in scientific research due to its unique properties. It is a derivative of the amino acid Ornithine, which is found in proteins and is involved in the urea cycle. Boc-Orn(Dde)-OH has a wide range of applications in scientific research, including synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Applications De Recherche Scientifique
Dendrimer Synthesis : Umali, Crampton, and Simanek (2007) synthesized an orthogonally protected dendrimer based on melamine displaying Boc-protected amines and Dde-protected amines using a convergent route. This method allowed for more reactive handles for chemical modification compared to other groups, notably hydroxyls, that have been explored. The stability of the Dde group to synthetic methods was highlighted as superior to disulfides used previously (Umali, Crampton, & Simanek, 2007).
Cancer Research : Girasolo et al. (2017) synthesized and characterized a triphenyltin(IV) compound with N-tert-butoxycarbonyl-l-ornithine (Boc-Orn-OH), showing its potent anti-cancer properties. It inhibited the growth of various human tumor cell lines at very low micromolar concentrations, demonstrating a pro-apoptotic effect associated with mitochondrial dysfunction and increase of p53 levels (Girasolo et al., 2017).
Peptide Synthesis : Wittmann and Seeberger (2000) discussed the use of Boc-Lys(Aloc)-Orn(Ddv)-Gly-Ala-D-Lys(Ddv)-Orn(Ddv)-D-Val-Glu(OAll)-Bal-Sieber-TG in combinatorial solid-phase synthesis of multivalent cyclic neoglycopeptides. This application highlights the role of Boc-Orn(Dde)-OH in the synthesis of complex peptide structures (Wittmann & Seeberger, 2000).
Environmental Health : Haynes et al. (2016) explored community engagement in environmental health studies, particularly in the development of data disclosure strategies. While this paper does not directly involve Boc-Orn(Dde)-OH, it highlights the importance of community involvement in scientific research, which can be relevant across various fields including those involving Boc-Orn(Dde)-OH (Haynes et al., 2016).
Propriétés
IUPAC Name |
(2S)-5-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O6/c1-12(16-14(23)10-20(5,6)11-15(16)24)21-9-7-8-13(17(25)26)22-18(27)28-19(2,3)4/h13,23H,7-11H2,1-6H3,(H,22,27)(H,25,26)/t13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGXGXOCUDAHBK-ZDUSSCGKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=NCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

